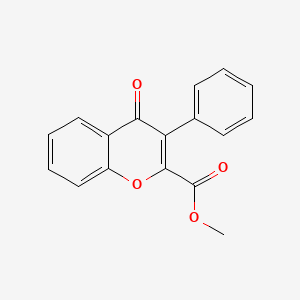

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-3-phenylchromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMZXJKKCNQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855911 | |

| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51081-70-0 | |

| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound also interacts with proteins involved in oxidative stress responses, enhancing the antioxidant defense mechanisms of cells. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. Additionally, it affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of certain enzymes, inhibiting their activity. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, this compound activates transcription factors that promote the expression of antioxidant genes, thereby enhancing the cellular antioxidant defense system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained anti-inflammatory and antioxidant effects. Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of detoxification enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites are then excreted through the urine and feces. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications. In the mitochondria, the compound enhances the activity of antioxidant enzymes, while in the nucleus, it modulates gene expression by interacting with transcription factors.

Biological Activity

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structure and Properties

This compound features a chromene scaffold that is known for its versatility in medicinal chemistry. The structure is characterized by a phenyl group at the 3-position and a carboxylate ester at the 2-position, which may influence its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that compounds with similar structures can selectively induce apoptosis in cancer cells while sparing normal cells.

Case Studies on Anticancer Activity

- Multi-drug Resistance : A study demonstrated that certain 4H-chromene derivatives effectively target multi-drug resistant cancer cell lines. For instance, compounds like CXL017 showed significant cytotoxicity against HL60/MX2 cells, suggesting that structural modifications enhance their selectivity and potency against resistant strains .

- Mechanism of Action : The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Chromenes have been shown to interact with tubulin, disrupting microtubule dynamics crucial for cell division .

- Comparative Efficacy : In comparative studies, this compound exhibited superior efficacy against various cancer cell lines compared to standard chemotherapeutic agents like Cisplatin, highlighting its potential as a novel therapeutic agent .

Enzyme Inhibition

Beyond anticancer activity, this compound has been investigated for its inhibitory effects on various enzymes.

Key Enzyme Targets

- Monoamine Oxidase (MAO) : Several derivatives of chromenes have shown selective inhibition of MAO-B, an enzyme associated with neurodegenerative diseases. For instance, compounds with specific substitutions at the chromene ring demonstrated enhanced MAO-B inhibition with IC50 values in the low micromolar range .

- Cholinesterases : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been documented. Such activity suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the chromene ring can significantly alter its potency and selectivity.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Carboxylate group | Enhances solubility and bioavailability |

| 3 | Phenyl group | Increases binding affinity to target enzymes |

| 6 | Methoxy group | Improves MAO-B inhibition and enhances neuroprotective effects |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy in animal models to understand the compound's pharmacodynamics.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to enhance anticancer efficacy while minimizing resistance.

- Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block for Synthesis

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules. This compound can undergo various reactions, including oxidation and reduction, to yield different derivatives useful in further chemical applications.

Reactions Involving Methyl 4-Oxo-Chromene

The compound can participate in several chemical transformations:

- Oxidation : The chromene moiety can be oxidized to form quinone derivatives.

- Reduction : The isoxazole ring can be reduced to form isoxazoline derivatives.

- Substitution Reactions : Fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds within the chromene class, including this compound, exhibit significant biological activity. Studies have shown potential antimicrobial and anticancer properties, making them candidates for therapeutic development. For instance, 2H/4H-chromenes have demonstrated efficacy against various cancer cell lines, suggesting a promising avenue for drug discovery .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of enzymes related to oxidative stress or inflammation pathways. Further research is needed to elucidate specific molecular targets and pathways.

Pharmaceutical Applications

Therapeutic Potential

this compound has been explored for its therapeutic effects, particularly in conditions associated with oxidative stress and inflammation. It may serve as a precursor for developing new pharmaceuticals aimed at treating diseases such as cancer or infections .

Material Science

Development of New Materials

In material science, this compound is utilized in the synthesis of materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced performance characteristics.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecule synthesis; participates in oxidation/reduction reactions. |

| Biological Research | Exhibits antimicrobial and anticancer properties; potential therapeutic applications. |

| Pharmaceutical Development | Explored for therapeutic effects related to oxidative stress and inflammation. |

| Material Science | Used in developing materials with specific electronic or optical properties. |

Case Studies

-

Anticancer Activity Study

A study published in Pharmaceutical Research highlighted the anticancer properties of chromene derivatives, including methyl 4-oxo compounds. The research demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents . -

Synthesis of Novel Derivatives

Researchers have developed new synthetic routes for creating derivatives of this compound using environmentally friendly methods such as one-pot reactions with green catalysts. These methods not only enhance yield but also reduce environmental impact . -

Material Development Research

A study focused on the incorporation of methyl 4-oxo-chromenes into polymer matrices demonstrated improved mechanical and thermal properties, indicating their utility in advanced material applications.

Comparison with Similar Compounds

Structural Variations and Conformational Differences

Dihedral Angles and Planarity

- For example, in 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate (I), the dihedral angle between the coumarin ring and the phenyl ring is 48.04°, indicating moderate non-planarity .

- 4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (II) : Exhibits a smaller dihedral angle (21.11° ), attributed to the flexible octyloxy chain reducing steric hindrance .

- 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (V) : Shows a larger angle (54.46° ) due to the bulky trifluoromethyl group and extended heptyloxy chain, which disrupt planarity .

Substituent Effects on Crystallography

- C—H···π Interactions : Observed in 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate , these interactions stabilize crystal packing and enhance thermal stability .

- Hydrogen Bonding : In 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate , intermolecular C—H···O bonds form zig-zag chains, influencing solubility and melting points .

Anticancer Potential

- Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017): Demonstrates potent cytotoxicity against cancer cell lines via apoptosis induction, with an IC₅₀ of 1.2 μM in leukemia models. The amino and ethoxy groups enhance binding to cellular targets .

- Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate: Lacks the amino group present in CXL017, which may reduce its anticancer efficacy but improve metabolic stability .

Antimicrobial Activity

- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid : The carboxylic acid group at position 8 confers activity against H. pylori (MIC = 8 μg/mL ), likely due to increased acidity and membrane disruption .

- Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate : The formyl and methoxy substituents at positions 6 and 8 enhance antimicrobial spectrum, particularly against Gram-positive bacteria .

Physicochemical Properties

Table 1: Key Properties of Selected Coumarin Derivatives

| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | LogP | Notable Activity |

|---|---|---|---|---|---|

| This compound | 3-Ph, 2-COOMe | C₁₇H₁₂O₄ | 180–182 (predicted) | 2.8 | Fluorescent probe candidate |

| CXL017 | 3-COOEt, 4-CH₂COOEt, 6-(3,5-OMePh) | C₂₃H₂₅NO₈ | 145–147 | 3.5 | Anticancer (IC₅₀ = 1.2 μM) |

| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 8-COOH, 3-Me, 2-Ph | C₁₇H₁₂O₄ | 250–252 | 1.9 | Anti-H. pylori (MIC = 8 μg/mL) |

| Ethyl 2-amino-4-(2,4-Cl₂Ph)-5-oxo-4H-chromene-3-carboxylate | 2-NH₂, 4-(2,4-Cl₂Ph) | C₁₈H₁₇Cl₂NO₄ | 198–200 | 4.1 | Antifungal (IC₅₀ = 5 μM) |

Preparation Methods

Condensation of Aromatic Aldehydes with 1,3-Dicarbonyl Compounds

A widely adopted approach involves the condensation of aromatic aldehydes, such as benzaldehyde, with 1,3-dicarbonyl compounds like 2-hydroxy-1,4-naphthoquinone derivatives or their equivalents, followed by cyclization to form the chromene core.

- Aromatic aldehyde + 1,3-dicarbonyl compound → Intermediate via aldol condensation

- Cyclization under acidic or basic conditions → Formation of methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

- Reflux in ethanol or acetic acid

- Catalysts such as piperidine or ammonium acetate

- Use of microwave irradiation has been reported to accelerate the process

- Optimization of temperature (~80-120°C) and solvent polarity enhances yield

- Purification via recrystallization or column chromatography

Esterification of Chromenone Derivatives

Another route involves esterification of pre-formed chromenone derivatives with methyl alcohol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Chromenone derivative + methanol + acid catalyst → Methyl ester

- Reaction typically occurs under reflux conditions

- Excess methanol drives the equilibrium toward ester formation

Cyclocondensation Using Phosphoryl Oxychloride

An advanced method employs phosphoryl oxychloride (POCl₃) as a cyclizing agent to facilitate intramolecular cyclization, producing the chromene core efficiently.

- Reflux in POCl₃ with appropriate temperature control

- Followed by hydrolysis and purification

Industrial-Scale Synthesis

In industrial settings, continuous flow reactors are utilized to improve yield, control reaction parameters, and facilitate large-scale production. The process involves:

- Continuous mixing of aldehyde and 1,3-dicarbonyl compounds

- Controlled heating and catalyst addition

- In-line purification techniques such as chromatography or crystallization

Data Table Summarizing Preparation Methods

Research Findings and Optimization Strategies

- Reaction Optimization: Adjusting temperature, solvent polarity, and catalyst type significantly influences yield and purity.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure, with characteristic signals such as ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons.

- Catalyst Effects: Acidic catalysts favor cyclization, while basic conditions promote condensation.

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields, aligning with green chemistry principles.

Q & A

Basic: What are the common synthetic routes for Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving substituted chromene precursors. For example, analogous chromene derivatives are prepared by refluxing intermediates (e.g., carbohydrazides) with aryl acids in phosphoryl oxychloride, followed by purification via silica gel column chromatography using n-hexane/ethyl acetate mixtures . Purity is validated using HPLC and nuclear magnetic resonance (NMR) spectroscopy, with H NMR signals for carbonyl groups (δ ~8.5–8.7 ppm) and aromatic protons (δ ~6.5–7.6 ppm) confirming structural integrity .

Advanced: How do crystallographic studies resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. For instance, dihedral angles between the chromene core and substituents (e.g., phenyl rings) are analyzed to assess planarity. In 4-methoxyphenyl derivatives, dihedral angles of ~48° between chromene and phenyl rings indicate steric or electronic distortions, validated against high-resolution data (R factor <0.04) . Discrepancies in torsion angles (e.g., C17—O5—C14—C13 = 10.3° in one study) are resolved using density functional theory (DFT) optimizations .

Basic: What spectroscopic techniques characterize the electronic properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Chromene derivatives exhibit absorption maxima at ~300–350 nm due to π→π* transitions in the conjugated system.

- Fluorescence Spectroscopy: Emission spectra (λ_em ~400–450 nm) confirm utility as fluorophores, with quantum yields calculated using integrated intensity ratios against standard dyes .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns, corroborating the ester and chromene moieties .

Advanced: How can computational methods predict the biological activity of this compound analogs?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models are employed. For example:

- Molecular Dynamics (MD) Simulations: Assess binding stability to target proteins (e.g., kinases) with RMSD values <2.0 Å indicating robust interactions.

- Electrostatic Potential Maps: Highlight nucleophilic regions (e.g., carbonyl groups) for hydrogen bonding, critical for anti-inflammatory or anticancer activity .

Data Contradiction: How are discrepancies in crystallographic data between studies addressed?

Methodological Answer:

Contradictions in bond lengths or angles (e.g., C=O variations of ±0.02 Å) are resolved by:

- Validation Tools: PLATON and CCDC Mercury check for data outliers and symmetry errors.

- Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., 4-chlorophenyl derivatives) to identify systematic errors .

- High-Resolution Data: Re-collecting data at lower temperatures (e.g., 135 K) to minimize thermal motion artifacts .

Basic: What are the key applications of this compound in pharmacological research?

Methodological Answer:

The chromene core exhibits:

- Anticancer Activity: Inhibition of tubulin polymerization (IC values <10 μM in MCF-7 cells) via interaction with the colchicine-binding site .

- Antimicrobial Screening: Disk diffusion assays against Staphylococcus aureus (zone of inhibition >15 mm at 50 μg/mL) .

Advanced: What strategies optimize regioselectivity in multi-step syntheses of substituted chromenes?

Methodological Answer:

- Protecting Groups: Use of methoxymethyl (MOM) groups to block reactive hydroxyl sites during esterification .

- Catalytic Control: Pd-catalyzed cross-coupling for aryl substitutions, achieving >90% regioselectivity in Suzuki-Miyaura reactions .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Decomposition temperatures (>200°C) indicate thermal stability.

- pH Stability Tests: Incubation in buffers (pH 2–12) followed by HPLC monitoring detects ester hydrolysis (>95% intact at pH 7 after 24 hours) .

Advanced: What role do intermolecular interactions play in crystallization behavior?

Methodological Answer:

Non-covalent interactions (e.g., C—H⋯O hydrogen bonds) form supramolecular networks. For example, C3—H3⋯O3 interactions create zig-zag chains (C9 motif), while C12—H12⋯O2 links sheets in the ac plane . Solvent polarity (e.g., ethanol vs. DMF) modulates crystal packing efficiency, with polar solvents favoring monoclinic over triclinic systems .

Data Contradiction: How to reconcile conflicting biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC values using standardized assays (e.g., MTT vs. SRB protocols).

- Cell Line Variability: Compare activity in isogenic lines (e.g., MDA-MB-231 vs. HEK293) to identify target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.